4-(Methylsulfonyl)pyridin

Übersicht

Beschreibung

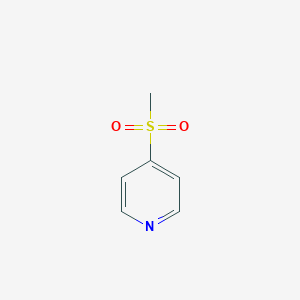

4-(Methylsulfonyl)pyridine is a chemical compound with the molecular formula C6H7NO2S . It is an important structural motif found in numerous bioactive molecules .

Synthesis Analysis

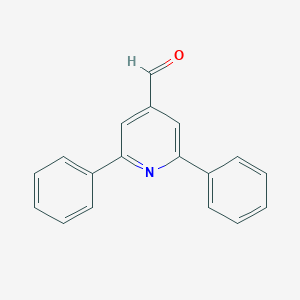

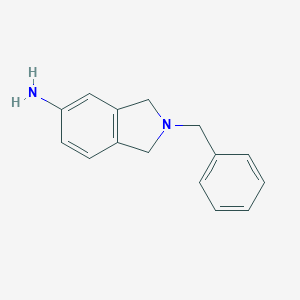

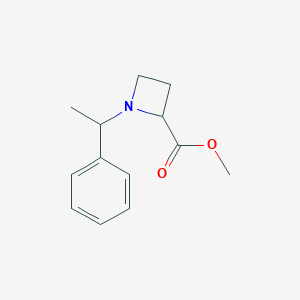

The synthesis of 4-(Methylsulfonyl)pyridine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . A series of novel small molecule GPR119 agonists with improved potency and moderate physiochemical characteristics have been synthesized .Molecular Structure Analysis

The molecular structure of 4-(Methylsulfonyl)pyridine has been studied by gas-phase electron diffraction monitored by mass spectrometry (GED/MS) and quantum chemical (DFT) calculations .Chemical Reactions Analysis

The inhibitory activities of novel 2- (4- (methylsulfonyl)phenyl)- N -phenylimidazo [1,2- a ]pyridin-3-amines against COX-1 and COX-2 were evaluated by in vitro assay .Physical and Chemical Properties Analysis

4-(Methylsulfonyl)pyridine has a molecular weight of 157.19 g/mol, a topological polar surface area of 55.4 Ų, and a complexity of 186 . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 1 rotatable bond count .Wissenschaftliche Forschungsanwendungen

Synthese von Heterocyclischen Verbindungen

4-(Methylsulfonyl)pyridin: ist ein vielseitiges Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen. Diese Verbindungen, wie z. B. 1H-Pyrazolo[3,4-b]pyridine, sind aufgrund ihrer strukturellen Ähnlichkeit mit Purinbasen wie Adenin und Guanin, die für DNA und RNA von grundlegender Bedeutung sind, von Bedeutung . Die Möglichkeit, an verschiedenen Positionen am Pyridinring zu substituieren, ermöglicht die Erzeugung einer Vielzahl biologisch aktiver Moleküle.

Biomedizinische Anwendungen

Die Derivate von Pyridin, einschließlich derer, die mit einer Methylsulfonylgruppe modifiziert sind, wurden auf ihr Potenzial zur Behandlung verschiedener Krankheiten untersucht. Sie haben vielversprechende Ergebnisse in Bezug auf biologische Aktivitäten gezeigt, darunter Antikrebs-, Antihypertensiv-, Antiulkus- und antimikrobielle Wirkungen . Dies macht sie für weitere Forschungen in der pharmazeutischen Chemie wertvoll.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

4-(Methylsulfonyl)pyridine is a compound that has been used in various chemical reactions, including the Suzuki–Miyaura (SM) cross-coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of 4-(Methylsulfonyl)pyridine in this context are the organoboron reagents used in the SM coupling .

Mode of Action

In the SM coupling, 4-(Methylsulfonyl)pyridine interacts with its targets through a process known as transmetalation . This involves the transfer of an organoboron group from a boron atom to a palladium atom . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

The biochemical pathways affected by 4-(Methylsulfonyl)pyridine are primarily related to the formation of carbon–carbon bonds via the SM coupling . This reaction is a key step in the synthesis of many complex organic compounds . The downstream effects of this reaction can include the formation of new carbon skeletons, the introduction of functional groups, and the creation of stereochemical complexity .

Pharmacokinetics

It’s important to note that the compound’s adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual .

Result of Action

The result of the action of 4-(Methylsulfonyl)pyridine is the formation of new carbon–carbon bonds via the SM coupling . This can lead to the synthesis of a wide range of complex organic compounds . In addition, 4-(Methylsulfonyl)pyridine has been used in the design of COX-2 inhibitors, showing significant inhibitory activity .

Biochemische Analyse

Biochemical Properties

4-(Methylsulfonyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme activity . The interaction involves the insertion of the methylsulfonyl group into the secondary pocket of the COX-2 active site, forming hydrogen bonds that stabilize the enzyme-inhibitor complex . This inhibition is crucial in reducing inflammation and pain, making 4-(Methylsulfonyl)pyridine a potential candidate for anti-inflammatory drug development.

Cellular Effects

4-(Methylsulfonyl)pyridine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting COX-2, 4-(Methylsulfonyl)pyridine reduces the production of prostaglandins, which are mediators of inflammation . This reduction in prostaglandin levels can lead to decreased inflammation and pain in affected tissues. Additionally, the compound’s impact on gene expression related to inflammatory responses further underscores its potential therapeutic benefits.

Molecular Mechanism

The molecular mechanism of 4-(Methylsulfonyl)pyridine involves its binding interactions with biomolecules. The compound’s methylsulfonyl group forms hydrogen bonds with the active site of COX-2, leading to enzyme inhibition This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, thereby reducing the synthesis of inflammatory mediators

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Methylsulfonyl)pyridine have been studied over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against COX-2 . Long-term studies are necessary to understand its degradation patterns and any potential long-term effects on cellular function. Initial findings suggest that 4-(Methylsulfonyl)pyridine remains effective in reducing inflammation over extended periods.

Dosage Effects in Animal Models

The effects of 4-(Methylsulfonyl)pyridine vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization. Studies have shown that the compound’s anti-inflammatory activity is dose-dependent, with higher doses providing more pronounced effects.

Metabolic Pathways

4-(Methylsulfonyl)pyridine is involved in metabolic pathways related to inflammation. It interacts with enzymes such as COX-2, influencing the conversion of arachidonic acid to prostaglandins . This interaction affects metabolic flux and metabolite levels, leading to reduced production of inflammatory mediators. The compound’s role in these pathways highlights its potential as a therapeutic agent for inflammatory conditions.

Transport and Distribution

Within cells and tissues, 4-(Methylsulfonyl)pyridine is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its localization to specific sites of action . The compound’s distribution is crucial for its effectiveness in inhibiting COX-2 and reducing inflammation. Understanding these transport mechanisms can aid in optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of 4-(Methylsulfonyl)pyridine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications This localization ensures that 4-(Methylsulfonyl)pyridine exerts its inhibitory effects on COX-2 within the appropriate cellular context

Eigenschaften

IUPAC Name |

4-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-10(8,9)6-2-4-7-5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHPIEJTHBPITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303418 | |

| Record name | 4-(methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17075-15-9 | |

| Record name | 17075-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(methylsulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 4-(methylsulfonyl)pyridine derivatives in industrial settings?

A1: Research indicates that trichloro- and tetrachloro-4-(methylsulfonyl)pyridines exhibit broad-spectrum antimicrobial activity, particularly against fungi. [] This property makes them effective fungistats and preservatives in various industrial materials, including paints, asphalt, caulking compositions, joint cements, paper, plastics, soluble oils, and textiles. [] Notably, their fungistatic activity and persistence have led to successful implementation as mildewcides in exterior paints. []

Q2: What is the environmental fate and behavior of TCMSP, and what are the potential risks associated with its use?

A3: TCMSP is one of the organic booster biocides used in antifouling paints as an alternative to organotin compounds like tributyltin (TBT), which faced restrictions due to environmental concerns. [, , ] These biocides are released into the aquatic environment and undergo various processes, including transport, transformation, degradation, cross-media partitioning, and bioaccumulation. [] The use of TCMSP in aquaculture, specifically, raises concerns about its accumulation in fish and shellfish, potentially posing risks to predators and humans through ingestion. [] Additionally, the development of antibiotic resistance in bacteria is another potential risk associated with the use of such biocides in aquaculture. []

Q3: Has TCMSP been identified as a potential skin allergen, and what research supports this claim?

A4: Yes, TCMSP has been identified as a strong skin sensitizer. [, ] Studies using a modified guinea pig maximization test (GPMT) revealed a minimum induction dose of 5 ppm and a minimum elicitation dose of 50 ppm or less for TCMSP. [] Furthermore, in the non-radioactive murine local lymph-node assay (LLNA), a minimum induction dose of 0.01% was observed. [] These findings indicate a significant potential for TCMSP to induce allergic contact dermatitis (ACD), supported by reports of serious ACD cases linked to TCMSP exposure from desk mats in Japan. []

Q4: Does TCMSP exhibit cross-reactivity with other compounds, and if so, which ones?

A5: Research demonstrates that TCMSP exhibits cross-reactivity with several compounds. In GPMT studies, TCMSP-sensitized animals reacted to pentachloropyridine (another pyridine derivative) and 2,4,5,6-tetrachloroisophthalonitrile (a chlorobenzene derivative). [] Further investigation revealed mutual cross-reactivity between TCMSP, pentachloropyridine, and 2,4,5,6-tetrachloroisophthalonitrile. [] These findings highlight the importance of considering cross-reactivity when assessing the allergenic potential of TCMSP and related compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B172164.png)